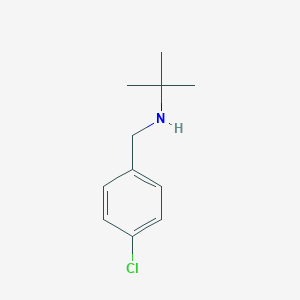

N-(4-chlorobenzyl)-2-methylpropan-2-amine

Description

Contextualization within Amine Chemistry Research

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons. Their basicity and nucleophilicity make them crucial in a vast array of chemical reactions and biological processes. The synthesis of secondary and tertiary amines is a significant focus in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and other functional materials. acsgcipr.orgmasterorganicchemistry.comdtu.dkcengage.com.au

Research Rationale and Scope

The rationale for the study and utilization of N-(4-chlorobenzyl)-2-methylpropan-2-amine stems from its potential as a precursor in the synthesis of various target molecules. The structural motifs present in this compound are found in a range of biologically active molecules. For instance, N-benzyl-tert-butylamine derivatives are being investigated for their metabolic pathways and potential applications in drug discovery. nih.gov

The research scope for this compound primarily revolves around its synthesis and its use as a key intermediate. The primary method for its preparation is through reductive amination, a cornerstone of C-N bond formation in organic synthesis. acsgcipr.orgmasterorganicchemistry.comdtu.dkcengage.com.au This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. In the case of this compound, this involves the reaction of 4-chlorobenzaldehyde (B46862) with 2-methylpropan-2-amine (tert-butylamine).

The study of this and similar compounds contributes to the broader understanding of reaction mechanisms, the development of more efficient synthetic methodologies, and the exploration of new chemical entities with potential biological activities. While specific, in-depth research findings on the direct applications of this compound are not extensively documented in publicly available literature, its structural components are present in various research contexts, including the development of potential anticancer agents and other therapeutic compounds. nih.govekb.egnih.gov

Detailed Research Findings

The synthesis of this compound is a prime example of reductive amination. This common and versatile reaction in organic chemistry allows for the formation of a new carbon-nitrogen bond. acsgcipr.orgmasterorganicchemistry.comdtu.dkcengage.com.au

The general reaction scheme involves two main steps:

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine, 2-methylpropan-2-amine, on the carbonyl carbon of 4-chlorobenzaldehyde. This is followed by dehydration to form an N-(4-chlorobenzylidene)-2-methylpropan-2-amine intermediate.

Reduction: The resulting imine is then reduced to the final secondary amine product, this compound.

A variety of reducing agents can be employed for the reduction step, with the choice often depending on the specific reaction conditions and the presence of other functional groups in the molecule. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acsgcipr.orgmasterorganicchemistry.com

The physical and chemical properties of this compound and its hydrochloride salt are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 46234-01-9 |

| Molecular Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.70 g/mol |

Data sourced from chemical supplier databases.

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₁₁H₁₇Cl₂N |

| Formula Weight | 234.17 g/mol |

Data sourced from chemical supplier databases. organic-chemistry.orgchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICVKQRXOJHCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358612 | |

| Record name | STK513469 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46234-01-9 | |

| Record name | STK513469 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(4-chlorobenzyl)-2-methylpropan-2-amine

The synthesis of this compound is primarily achieved through two well-established methodologies: reductive amination and alkylation reactions. These methods are fundamental in the formation of C-N bonds and are widely applied in the synthesis of secondary and tertiary amines.

Reductive Amination Approaches

Reductive amination is a highly efficient, one-pot procedure for the synthesis of amines. This method involves the reaction of a carbonyl compound, in this case, 4-chlorobenzaldehyde (B46862), with an amine, tert-butylamine (B42293), to form an intermediate imine (a Schiff base). The imine is then reduced in situ to the desired secondary amine. This approach is advantageous as it often minimizes the formation of over-alkylation byproducts.

The reaction proceeds by the nucleophilic attack of tert-butylamine on the carbonyl carbon of 4-chlorobenzaldehyde, followed by dehydration to form N-(4-chlorobenzylidene)-2-methylpropan-2-amine. Subsequent reduction of this imine intermediate yields the final product. A variety of reducing agents can be employed for this transformation, each with its own specificities regarding reactivity and substrate tolerance. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For instance, cobalt-containing composites have been studied as catalysts for the reductive amination of p-chlorobenzaldehyde with n-butylamine, achieving yields of 60-89%. mdpi.com While specific data for the reaction with tert-butylamine is not detailed in the provided results, the general conditions are applicable.

Table 1: Illustrative Conditions for Reductive Amination of Substituted Benzaldehydes

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-Chlorobenzaldehyde | n-Butylamine | Co-DAB/SiO₂-1, H₂ | Methanol (B129727) | 100 | 89 | mdpi.com |

| Benzaldehyde (B42025) | tert-Butylamine | Pd/C, H₂ | - | 70 | 86.2 (selectivity) | google.com |

This table presents data for analogous reductive amination reactions to illustrate the general conditions and yields achievable for this type of transformation.

Alkylation Reactions

Direct N-alkylation of a primary amine with an alkyl halide is another fundamental route to secondary amines. In the context of synthesizing this compound, this would involve the reaction of tert-butylamine with 4-chlorobenzyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of the amine attacks the benzylic carbon of the 4-chlorobenzyl chloride, displacing the chloride ion.

A common challenge in this method is the potential for over-alkylation, where the newly formed secondary amine reacts further with the alkyl halide to produce a tertiary amine. To mitigate this, an excess of the primary amine is often used. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. A patent describes a method for preparing tert-butyl benzyl (B1604629) amine by reacting tertiary butyl benzyl chloride with ammoniacal liquor in the presence of benzaldehyde to suppress side reactions. google.com

Table 2: Examples of N-Alkylation Reactions to Form Benzylamines

| Amine | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methylamine | 4-Chlorobenzyl chloride | - | THF/Water | 0-20 | 81 | chemicalbook.com |

| Benzylamine (B48309) HBr | Butylbromide | Various bases | - | - | - | researchgate.net |

This table provides examples of N-alkylation reactions for the synthesis of related benzylamines, as specific data for the target compound was not available in the search results.

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is primarily centered around the secondary amine functionality and the benzylic position. These sites allow for a variety of chemical transformations, including substitution, oxidation, and reduction reactions.

Substitution Reactions on the Amine Moiety

The nitrogen atom of this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. These reactions allow for the derivatization of the amine to form tertiary amines or amides.

N-Alkylation: Further alkylation of the secondary amine with an alkyl halide can produce a tertiary amine. The steric hindrance provided by the tert-butyl group can influence the rate and feasibility of this reaction.

N-Acylation: The amine can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amide. For example, N-methylated benzylamines can be synthesized, and the introduction of an N-acetyl group on the benzylamine linker has also been demonstrated in related systems. nih.gov

Table 3: Illustrative N-Substitution Reactions of Benzylamines

| Starting Benzylamine | Reagent | Product Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide | Paraformaldehyde, NaBH₄/TFA | N-Methylated amine | - | 62 | nih.gov |

This table shows examples of N-substitution reactions on related complex benzylamines to illustrate the derivatization potential.

Oxidation Reactions

The oxidation of secondary amines like this compound can lead to various products depending on the oxidizing agent and reaction conditions. A common transformation is the oxidation to an imine. acs.org The benzylic position is particularly susceptible to oxidation.

Various oxidizing agents have been employed for the oxidation of benzylamines, including N-chlorosuccinimide (NCS), which oxidizes substituted benzylamines to the corresponding benzaldehydes. rsc.org Metal-free oxidation using salicylic (B10762653) acid derivatives as organocatalysts under an oxygen atmosphere can yield N-benzylidenebenzylamines. acs.org Photocatalytic oxidation of benzylamine has also been explored, with different rhodium species anchored on BiOIO₃ showing selectivity towards either benzonitrile (B105546) or N-benzylidenebenzylamine. rsc.org

Table 4: Examples of Oxidation Reactions of Benzylamines

| Benzylamine Derivative | Oxidizing Agent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted Benzylamines | N-Chlorosuccinimide | Benzaldehydes | - | rsc.org |

| Benzylamine | Salicylic acid derivatives, O₂ | N-Benzylidenebenzylamine | up to 80 | acs.org |

| Benzylamine | Rh₁/BOIO (photocatalysis) | Benzonitrile | - | rsc.org |

This table illustrates various methods for the oxidation of benzylamines, as specific data for the target compound is not available.

Reduction Reactions

The primary reduction reaction involving this compound is the cleavage of the N-benzyl bond, a process known as debenzylation. This reaction is a common strategy for removing a benzyl protecting group from an amine.

Catalytic hydrogenation is a widely used method for debenzylation. Catalysts such as palladium on carbon (Pd/C) are effective for this transformation. organic-chemistry.org A synergistic catalytic system of Pd-C in the presence of 1,1,2-trichloroethane (B165190) has been shown to enable the N-debenzylation of benzylamines to yield crystalline amine hydrochlorides in quantitative yields. organic-chemistry.org

Table 5: Conditions for the Reductive Debenzylation of Benzylamines

| Substrate | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Benzylamines | Pd-C, 1,1,2-trichloroethane | - | - | Quantitative | organic-chemistry.org |

This table provides examples of debenzylation reactions for the general class of benzylamines.

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. uci.edumasterorganicchemistry.com The position of substitution on the benzene (B151609) ring is dictated by the directing effects of the two existing substituents: the chloro group and the N-(2-methylpropan-2-yl)methanamine side chain.

Substituents on a benzene ring influence the reaction's orientation. unizin.org They can be classified as activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Chloro Group: Halogens, such as chlorine, are weakly deactivating yet ortho-, para-directing. organicchemistrytutor.comlibretexts.org The deactivation stems from their inductive electron-withdrawing effect, while the ortho-, para-directing influence is due to their ability to donate a lone pair of electrons through resonance, which helps stabilize the carbocation intermediate (the sigma complex). organicchemistrytutor.comyoutube.com

N-(2-methylpropan-2-yl)methanamine Group: This alkylamino group is attached to the ring via a methylene (B1212753) (-CH2-) bridge. The entire substituent is generally considered an activating group and an ortho-, para-director due to the electron-donating nature of alkyl groups. libretexts.org However, the reactivity and directing effect of the amino group are highly dependent on the reaction conditions. In the presence of strong acids, which are often used as catalysts in EAS reactions (e.g., nitration or sulfonation), the nitrogen atom of the amine can be protonated. This converts the activating, ortho-, para-directing amino group into a deactivating, meta-directing ammonium (B1175870) group (-NH2+). youtube.comlibretexts.orgpressbooks.pub To maintain the ortho-, para-directing influence in acidic conditions, the amine can be protected, for instance, by converting it into an amide (e.g., an acetanilide), which is less basic and less prone to protonation. libretexts.org

In this compound, the chloro group is at the para-position relative to the benzylamine substituent. The directing effects of these two groups are therefore crucial in determining the outcome of an electrophilic attack.

Interactive Data Table: Directing Effects of Substituents

| Substituent Group | Position on Ring | Type | Directing Effect | Influence on Reactivity |

| -Cl | 4 | Halogen | Ortho, Para (to itself) | Deactivating |

| -CH₂NHC(CH₃)₃ | 1 | Alkylamino (unprotonated) | Ortho, Para (to itself) | Activating |

| -CH₂NH₂⁺C(CH₃)₃ | 1 | Alkylammonium (protonated) | Meta (to itself) | Strongly Deactivating |

Green Chemistry Principles in Synthesis

The synthesis of this compound can be approached through various methods, with a growing emphasis on adhering to the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.com A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. nih.govrsc.orgprimescholars.com

A prevalent method for synthesizing N-substituted benzylamines is reductive amination . ias.ac.inlibretexts.org This typically involves the reaction of 4-chlorobenzaldehyde with 2-methylpropan-2-amine (tert-butylamine) to form an imine intermediate, which is then reduced to the target amine. rsc.org Greener variations of this process focus on the choice of catalyst, reducing agent, and solvent.

Sustainable Synthetic Approaches:

Catalytic Reductive Amination: The use of molecular hydrogen (H₂) as a reducing agent is a green choice as it produces no by-products other than potentially water. rsc.org Heterogeneous catalysts, such as nickel or palladium on carbon (Pd/C), are often employed as they are easily separated from the reaction mixture and can be recycled, which is both economically and environmentally beneficial. acs.orgacs.org

Borrowing Hydrogen Methodology: This is an elegant and atom-economical catalytic cycle for forming C-N bonds. In this approach, an alcohol (4-chlorobenzyl alcohol) reacts with an amine (2-methylpropan-2-amine). The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final amine product. The only by-product is water. acs.orgacs.org This method often utilizes robust heterogeneous nickel catalysts. acs.orgresearchgate.net

Greener Solvents and Reducing Agents: Traditional reductive aminations often use sodium borohydride (NaBH₄). While effective, greener alternatives are sought. Polymethylhydrosiloxane (PMHS) is an inexpensive, stable, and safe reducing agent that can be used with catalysts like aluminum chloride (AlCl₃) or tin(II) chloride (SnCl₂). rsc.orgorganic-chemistry.org Furthermore, the choice of solvent is critical. Using recoverable and less toxic solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE), which can accelerate reaction rates and be reused, presents a greener alternative to traditional organic solvents. organic-chemistry.org One-pot procedures, where multiple reaction steps are carried out in the same vessel, are also favored as they reduce solvent usage and waste from intermediate purification steps. organic-chemistry.org

Interactive Data Table: Comparison of Green Synthesis Methods for Benzylamines

| Method | Typical Reactants | Catalyst | Reducing Agent | Key Green Advantages |

| Catalytic Reductive Amination | Aldehyde, Amine | Heterogeneous (e.g., Ni, Pd/C) | H₂ | Clean reducing agent, recyclable catalyst. rsc.org |

| Borrowing Hydrogen | Alcohol, Amine | Heterogeneous (e.g., Ni) | In-situ from alcohol | High atom economy (water is the only by-product), catalytic. acs.orgacs.org |

| Reductive Amination with PMHS | Aldehyde, Amine | AlCl₃ or SnCl₂ | PMHS | Inexpensive and safer reducing agent. rsc.orgorganic-chemistry.org |

| Catalyst-Free Reductive Amination | Aldehyde, Amine | None | NaBH₄ in TFE | Avoids catalyst, uses a recyclable and rate-enhancing solvent. organic-chemistry.org |

The development of sustainable routes to this compound and related compounds from renewable resources, such as lignin, also represents a frontier in green chemistry, aiming to reduce reliance on petrochemical feedstocks. researchgate.net

Spectroscopic and Chromatographic Methods for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-(4-chlorobenzyl)-2-methylpropan-2-amine, both ¹H and ¹³C NMR would be utilized for complete structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

tert-Butyl Group: The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region of the spectrum.

Methylene (B1212753) Group: The two protons of the methylene bridge (-CH₂-) between the nitrogen and the chlorobenzyl group would appear as a singlet.

Aromatic Protons: The four protons on the 4-chlorophenyl ring would exhibit a characteristic splitting pattern, likely appearing as two doublets due to the symmetry of the para-substituted ring.

Amine Proton: The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (9H) | ~1.1 | Singlet | 9 |

| Methylene (2H) | ~3.7 | Singlet | 2 |

| Aromatic (2H, ortho to CH₂) | ~7.3 | Doublet | 2 |

| Aromatic (2H, ortho to Cl) | ~7.2 | Doublet | 2 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

tert-Butyl Carbons: The three equivalent methyl carbons of the tert-butyl group will produce one signal, and the quaternary carbon will produce another distinct signal.

Methylene Carbon: The carbon of the methylene bridge will have a characteristic chemical shift.

Aromatic Carbons: The 4-chlorophenyl ring will show four distinct signals due to symmetry: one for the carbon bearing the chlorine, one for the carbon attached to the methylene group, and two for the remaining CH carbons.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C(CH₃)₃ | ~28 |

| C (CH₃)₃ | ~51 |

| -C H₂- | ~45 |

| Aromatic C-Cl | ~132 |

| Aromatic C-CH₂ | ~139 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₁₁H₁₆ClN), the molecular weight is approximately 197.70 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 197, with an isotopic peak at m/z 199 due to the presence of the ³⁷Cl isotope (approximately one-third the intensity of the m/z 197 peak).

Key Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. For this molecule, this would involve the loss of a tert-butyl radical to form a resonance-stabilized cation.

Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring can occur, leading to the formation of a chlorotropylium ion.

Predicted Mass Spectrometry Fragmentation Data:

| m/z | Fragment Ion |

|---|---|

| 197/199 | [C₁₁H₁₆ClN]⁺ (Molecular Ion) |

| 140/142 | [M - C₄H₉]⁺ |

| 125/127 | [ClC₆H₄CH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Characteristic IR Absorptions:

N-H Stretch: As a secondary amine, a weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹.

C-H Stretch: Absorptions corresponding to sp³ C-H stretching (from the tert-butyl and methylene groups) will be observed just below 3000 cm⁻¹, while sp² C-H stretching (from the aromatic ring) will appear just above 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range.

C-Cl Stretch: A strong absorption due to the C-Cl bond is expected in the fingerprint region, typically around 700-800 cm⁻¹.

Predicted Infrared Spectroscopy Data:

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3400 | N-H Stretch (secondary amine) |

| ~3050 | Aromatic C-H Stretch |

| ~2960 | Aliphatic C-H Stretch |

| ~1600, ~1490 | Aromatic C=C Stretch |

| ~1200 | C-N Stretch |

| ~810 | p-Substituted Benzene (B151609) C-H bend |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is well-suited for assessing the purity of this compound and for quantitative analysis in various matrices.

A reversed-phase HPLC method would be the most common approach. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is primarily governed by its hydrophobicity.

Typical HPLC Parameters:

| Parameter | Description |

|---|---|

| Column | C18 (octadecylsilyl) bonded silica, e.g., 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength where the chlorobenzyl chromophore absorbs, likely around 220 nm or 254 nm. |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Under these conditions, this compound would elute at a specific retention time, which can be used for its identification. The peak area would be proportional to its concentration, allowing for quantitative analysis when calibrated with standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile to be analyzed by GC-MS, which can be used to assess its purity and identify any volatile impurities or degradation products.

Typical GC-MS Parameters:

| Parameter | Description |

|---|---|

| GC Column | A nonpolar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | A temperature gradient would be employed, for example, starting at 100 °C, holding for 1 minute, then ramping at 10 °C/min to 280 °C and holding for 5 minutes. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV. |

| MS Scan Range | m/z 40-450 |

The gas chromatogram would show a peak at a specific retention time for this compound. The mass spectrum of this peak would then be used to confirm its identity by comparing it with a reference spectrum or by interpreting its fragmentation pattern as described in the Mass Spectrometry section.

Pharmacological Investigations and Mechanistic Insights

In Vitro Pharmacological Activity Profiling

Initial screening of a compound's biological effects is conducted using a variety of in vitro models. This approach allows for the rapid assessment of potential therapeutic activities.

Assessment of Anti-proliferative Effects in Cellular Models (e.g., Cancer Cell Lines)

To evaluate the potential of N-(4-chlorobenzyl)-2-methylpropan-2-amine as an anti-cancer agent, its anti-proliferative effects would be tested against a panel of human cancer cell lines. This is commonly performed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For illustrative purposes, research on other N-benzyl derivatives has shown anti-proliferative activity. For instance, certain 4-methylbenzamide (B193301) derivatives have demonstrated inhibitory activity against various cancer cell lines. Similarly, some β-phenylalanine derivatives containing a 4-chlorophenyl moiety have shown potent anti-proliferative activity in both drug-sensitive and multidrug-resistant lung cancer cell lines. mdpi.com

A representative data table for such an investigation would look as follows:

Table 1: Hypothetical Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HCT-116 | Colorectal Carcinoma | Data not available |

| PC-3 | Prostate Adenocarcinoma | Data not available |

Evaluation of Antimicrobial Activity Against Pathogenic Strains

The potential of this compound to combat infectious diseases would be assessed by determining its antimicrobial activity against a range of pathogenic bacteria and fungi. The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Studies on related N-benzyl compounds have revealed significant antimicrobial properties. For example, N-benzyl chitosan (B1678972) derivatives have been shown to inhibit the growth of crop-threatening bacteria and fungi. nih.gov Furthermore, N-benzyl 3,5-dinitrobenzamides have exhibited excellent in vitro activity against Mycobacterium tuberculosis. nih.gov

A typical data table for antimicrobial activity would be structured as follows:

Table 2: Hypothetical Antimicrobial Activity of this compound

| Pathogenic Strain | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Data not available |

| Escherichia coli | Gram-negative bacteria | Data not available |

| Pseudomonas aeruginosa | Gram-negative bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

Receptor Binding and Neurotransmitter Uptake Assays

To investigate its potential effects on the central nervous system, this compound would be screened for its ability to bind to various neurotransmitter receptors and to inhibit neurotransmitter reuptake transporters. Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor, expressed as the inhibition constant (Ki). Functional assays measure the compound's effect on receptor activity (e.g., as an agonist or antagonist). Neurotransmitter uptake assays assess the inhibition of transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET).

For instance, studies on N-8-substituted benztropinamine analogs have identified selective dopamine transporter ligands. nih.gov Other research on a novel carbamide derivative, ACP-103, which shares some structural similarities, identified it as a potent 5-HT₂ₐ receptor inverse agonist. nih.govresearchgate.net

Enzyme Interaction Studies

The interaction of this compound with various enzymes would be investigated to identify potential therapeutic targets or off-target effects. This involves measuring the inhibition of specific enzymes, with results typically reported as IC₅₀ or Ki values.

Research on structurally analogous compounds has demonstrated a range of enzyme inhibitory activities. For example, an N-(2-chlorobenzyl)-substituted hydroxamate was identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase, an enzyme involved in bacterial metabolism. nih.govrsc.org

Molecular Targets and Signaling Pathways

Once a significant biological activity is identified, further studies are conducted to pinpoint the specific molecular targets and the signaling pathways through which the compound exerts its effects.

Identification of Key Protein Interactions

Identifying the precise proteins that this compound interacts with is crucial for understanding its mechanism of action. Techniques such as affinity chromatography, co-immunoprecipitation, and computational molecular docking can be employed to identify and characterize these interactions.

For example, molecular modeling of certain pyridine (B92270) derivatives has helped to understand their high affinity for σ1 and σ2 receptors, which are implicated in neurological disorders. nih.govresearchgate.net In the context of cancer, identifying interactions with key proteins in cell proliferation or survival pathways, such as protein kinases, would be a primary focus.

Elucidation of Modulated Biochemical Pathways

Based on the established activity of its analogues, this compound is hypothesized to modulate biochemical pathways regulated by monoamine oxidases. MAO enzymes are central to the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that forms the basis for the therapeutic action of many antidepressant and neuroprotective drugs.

The specific impact of this compound would depend on its selectivity towards MAO-A or MAO-B. Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a key strategy in the management of neurodegenerative conditions like Parkinson's disease. Given that many benzylamine (B48309) derivatives exhibit selective MAO-B inhibition, it is plausible that this compound could modulate pathways associated with dopamine metabolism, offering potential neuroprotective effects.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of benzylamine derivatives is intricately linked to their molecular structure. Analysis of various analogues allows for a detailed understanding of how specific structural modifications influence their pharmacological effects.

Impact of Halogen Substitution Pattern on Biological Activity

The presence and position of a halogen on the benzyl (B1604629) ring are critical determinants of a compound's inhibitory potency and selectivity. In many series of bioactive compounds, halogen substitution significantly influences properties such as lipophilicity and electronic distribution, which in turn affect target binding.

For instance, in a series of pyridazinobenzylpiperidine derivatives, a chloro-substituent at the 3-position of the benzyl ring resulted in the most potent MAO-B inhibition, with an IC50 value of 0.203 μM. quora.com This was superior to other halogen substitutions such as fluorine and bromine at the same position. quora.com This suggests that the electronic and steric properties of chlorine at this specific position are optimal for interaction with the enzyme's active site.

| Compound/Substitution | Target | IC50 (µM) |

| 3-Chloro-substituted pyridazinobenzylpiperidine | MAO-B | 0.203 quora.com |

| 3-Fluoro-substituted pyridazinobenzylpiperidine | MAO-B | > 0.203 quora.com |

| 3-Bromo-substituted pyridazinobenzylpiperidine | MAO-B | > 0.203 quora.com |

This table illustrates the superior MAO-B inhibitory activity of the chloro-substituted analogue in a specific series.

Influence of Amine Substitution (e.g., Primary, Secondary, Tertiary)

The degree of substitution on the amine nitrogen plays a pivotal role in the reactivity and biological activity of benzylamines. Generally, secondary amines are considered more reactive than tertiary amines due to reduced steric hindrance around the nitrogen atom. quora.com This increased accessibility of the lone pair of electrons on the nitrogen can facilitate stronger interactions with biological targets.

In a study of pirfenidone (B1678446) analogues, compounds with a secondary amine linkage, such as those with a benzylamine moiety, demonstrated moderate to good activity in suppressing fibrosis markers. acs.org Conversely, increasing the bulk around the amine by creating tertiary amines often leads to a reduction in activity. For example, the introduction of a bulky N-Boc-piperazine or N-methyl piperazine (B1678402) group to form a tertiary amine resulted in decreased antifibrotic effects. acs.org This highlights that while some degree of substitution is often beneficial, excessive steric bulk at the nitrogen can be detrimental to activity.

| Amine Type | General Observation on Activity |

| Primary | Generally less substituted, may have different binding modes. |

| Secondary | Often shows good biological activity due to a balance of substitution and reactivity. acs.org |

| Tertiary | Increased steric hindrance can lead to reduced activity. quora.comacs.org |

This table summarizes the general trends observed for amine substitution in related bioactive molecules.

Role of Alkyl Chain Modifications

The this compound contains a tert-butyl group, which is a bulky and lipophilic moiety. In studies of N,S-containing heterocyclic compounds, the presence of a tert-butylbenzyl group was a feature of molecules investigated for anticholinesterase and antioxidant properties. acs.org While these specific compounds did not show significant acetylcholinesterase inhibition, the choice of the tert-butyl group suggests an exploration of a specific hydrophobic pocket within the target enzyme. acs.org

In other series, such as N-alkyl-5-hydroxypyrimidinone carboxamides, the replacement of a benzyl group with a more saturated cyclohexyl methyl group resulted in reduced antitubercular potency, indicating the importance of the aromaticity and specific conformation of the alkyl substituent. nih.gov

| Alkyl Group | Biological Context/Observation |

| tert-Butyl | Bulky, lipophilic group, explored for interactions with hydrophobic pockets. acs.org |

| Benzyl | Often important for maintaining potency in various scaffolds. nih.gov |

| Cyclohexyl methyl | Can lead to reduced potency compared to a benzyl group. nih.gov |

This table illustrates how different alkyl substitutions on the amine can influence biological activity in related compound series.

Comparative Analysis with Structurally Related Benzylamine Derivatives

The pharmacological potential of this compound can be further contextualized by comparing it with other benzylamine derivatives. For instance, the simple, unsubstituted benzylamine is a substrate for MAO-B. chemicalbook.com The introduction of substituents, as seen in this compound, is a common strategy to convert a substrate into an inhibitor.

In a series of 8-substituted caffeine (B1668208) analogues, those with a sulfanylcaffeine moiety, which can be considered a bioisostere of a benzylamine in some contexts, acted as potent and selective MAO-B inhibitors. nih.gov The most potent of these, 8-{[(4-bromophenyl)methyl]sulfanyl}caffeine, had an IC50 of 0.167 μM for MAO-B, demonstrating that the halogenated benzyl-like moiety is highly effective for MAO-B inhibition. nih.gov In contrast, aminocaffeine analogues in the same study were found to be weak MAO inhibitors, highlighting the subtle electronic and structural requirements for potent activity. nih.gov

This comparative analysis underscores that while the benzylamine scaffold is a promising starting point for designing pharmacologically active molecules, the specific combination of substitutions on both the aromatic ring and the amine nitrogen is crucial for achieving high potency and selectivity for a given biological target.

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo half-life and clearance of a compound. These assessments typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Utilization of Liver Microsomes (Human and Animal Models)

Liver microsomes are subcellular fractions of the liver that are rich in cytochrome P450 (CYP450) enzymes, the major catalysts of Phase I metabolic reactions. In a typical assay, N-(4-chlorobenzyl)-2-methylpropan-2-amine would be incubated with human and/or animal (e.g., rat, mouse, dog) liver microsomes in the presence of NADPH, a necessary cofactor for CYP450 activity. The concentration of the parent compound is monitored over time by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

While specific data for this compound is not available, a study on the structurally similar N-benzyl-tert-butylamine was conducted using male hamster hepatic microsomal preparations. researchgate.net This study focused on identifying metabolites rather than quantifying stability.

Table 1: Representative Data Table for Metabolic Stability in Liver Microsomes (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the reviewed literature.)

| Species | Microsomal Protein Concentration (mg/mL) | Incubation Time (min) | Parent Compound Remaining (%) |

|---|---|---|---|

| Human | 0.5 | 0 | 100 |

| Human | 0.5 | 15 | Hypothetical Value |

| Human | 0.5 | 30 | Hypothetical Value |

| Human | 0.5 | 60 | Hypothetical Value |

| Rat | 0.5 | 0 | 100 |

| Rat | 0.5 | 15 | Hypothetical Value |

| Rat | 0.5 | 30 | Hypothetical Value |

| Rat | 0.5 | 60 | Hypothetical Value |

Hepatocyte Incubation Studies

Hepatocytes, or intact liver cells, are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment. In these studies, cryopreserved or fresh hepatocytes from various species would be incubated with this compound, and the depletion of the parent compound would be measured over time.

Table 2: Representative Data Table for Metabolic Stability in Hepatocytes (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the reviewed literature.)

| Species | Hepatocyte Density (cells/mL) | Incubation Time (hr) | Parent Compound Remaining (%) |

|---|---|---|---|

| Human | 1 x 106 | 0 | 100 |

| Human | 1 x 106 | 1 | Hypothetical Value |

| Human | 1 x 106 | 2 | Hypothetical Value |

| Human | 1 x 106 | 4 | Hypothetical Value |

| Dog | 1 x 106 | 0 | 100 |

| Dog | 1 x 106 | 1 | Hypothetical Value |

| Dog | 1 x 106 | 2 | Hypothetical Value |

| Dog | 1 x 106 | 4 | Hypothetical Value |

Determination of Intrinsic Clearance and Half-Life

From the data generated in microsomal and hepatocyte stability assays, two key parameters are calculated: the in vitro half-life (t½) and the intrinsic clearance (CLint). The half-life is the time it takes for 50% of the parent compound to be metabolized. Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound, independent of physiological factors like blood flow. These values are crucial for predicting the in vivo hepatic clearance of a drug.

Table 3: Calculated Metabolic Stability Parameters (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the reviewed literature.)

| Test System | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 106 cells) |

|---|---|---|---|

| Liver Microsomes | Human | Hypothetical Value | Hypothetical Value |

| Liver Microsomes | Rat | Hypothetical Value | Hypothetical Value |

| Hepatocytes | Human | Hypothetical Value | Hypothetical Value |

| Hepatocytes | Dog | Hypothetical Value | Hypothetical Value |

Identification of Metabolites

The identification of metabolites is essential for understanding the biotransformation pathways of a compound and for assessing the potential for pharmacologically active or toxic byproducts. For this compound, the primary expected metabolic routes are N-oxidation and N-dealkylation.

N-Oxidation Products

N-oxidation is a common metabolic pathway for secondary amines, catalyzed by both CYP450 enzymes and flavin-containing monooxygenases (FMOs). This reaction involves the addition of an oxygen atom to the nitrogen atom. In the case of N-benzyl-tert-butylamine, an in vitro study using hamster hepatic microsomes identified the corresponding nitrone as a metabolite. researchgate.net A nitrone is a further oxidation product of the initially formed hydroxylamine. Therefore, it is plausible that this compound would also undergo N-oxidation to form the corresponding hydroxylamine and subsequently the nitrone, N-(4-chlorobenzyl)-2-methyl-1-propen-2-amine N-oxide.

N-Dealkylation Products

N-dealkylation is another major metabolic pathway for secondary and tertiary amines, primarily mediated by CYP450 enzymes. nih.gov This process involves the cleavage of an alkyl or benzyl (B1604629) group from the nitrogen atom. The in vitro metabolism study of N-benzyl-tert-butylamine in hamster hepatic microsomes identified benzaldehyde (B42025) as a metabolite, which is a product of N-debenzylation. researchgate.net This suggests that this compound would likely undergo N-dealkylation to yield two primary products:

4-chlorobenzaldehyde (B46862) : resulting from the cleavage of the benzyl group.

2-methylpropan-2-amine (tert-butylamine) : the remaining primary amine.

Hydrolytic Metabolites

While direct metabolic studies on this compound are not extensively documented in publicly available scientific literature, the hydrolytic pathways can be inferred from studies of structurally similar compounds, particularly other N-benzyl alkylamines. A primary hydrolytic metabolic reaction for secondary amines is N-dealkylation. nih.gov This process involves the enzymatic cleavage of the bond between the nitrogen atom and one of the alkyl or benzyl groups.

For this compound, N-dealkylation would result in the formation of two primary metabolites: 4-chlorobenzylamine and 2-methylpropan-2-amine (tert-butylamine). The cleavage can occur on either side of the nitrogen atom. The N-debenzylation pathway would yield tert-butylamine (B42293) and 4-chlorobenzaldehyde, with the latter being formed from the unstable intermediate, 4-chlorobenzyl alcohol. Conversely, dealkylation of the tert-butyl group would produce 4-chlorobenzylamine and isobutylene (via the unstable tert-butanol).

In vitro metabolic studies of a closely related compound, N-benzyl-tert-butylamine, using hamster hepatic microsomal preparations, identified benzaldehyde as a metabolite. nih.gov This finding supports the likelihood of N-debenzylation as a metabolic pathway for this compound, which would analogously produce 4-chlorobenzaldehyde. The formation of an imine intermediate, which is subsequently hydrolyzed to an aldehyde and a lower-order amine, is a recognized pathway in the degradation of benzylamines. rsc.org

The following table summarizes the potential hydrolytic metabolites of this compound based on the metabolism of analogous compounds.

| Metabolic Pathway | Potential Metabolites | Supporting Evidence from Analogous Compounds |

| N-Debenzylation | 4-chlorobenzaldehyde and tert-butylamine | Formation of benzaldehyde from N-benzyl-tert-butylamine. nih.gov |

| N-Dealkylation (of tert-butyl group) | 4-chlorobenzylamine and isobutylene | General pathway for secondary amine metabolism. nih.gov |

Hydroxylated Products

Hydroxylation is a common Phase I metabolic reaction catalyzed by various enzymes, most notably Cytochrome P450 monooxygenases. For this compound, hydroxylation can theoretically occur at several positions on the molecule, including the aromatic ring and the alkyl side chain.

Aromatic hydroxylation of the 4-chlorobenzyl group is a plausible metabolic pathway. Studies on the metabolism of other compounds containing a 4-chlorobenzyl moiety have demonstrated hydroxylation of the benzyl ring. nih.gov This would result in the formation of phenolic metabolites. The exact position of hydroxylation on the aromatic ring can vary.

In addition to aromatic hydroxylation, N-oxidation is another potential pathway, leading to the formation of a hydroxylamine. The in vitro metabolism of N-benzyl-tert-butylamine was shown to produce the corresponding nitrone, which is a further oxidation product of a hydroxylamine. nih.gov This suggests that N-hydroxylation is a likely metabolic step for this compound. N-hydroxylation of primary and secondary amines is a known metabolic route mediated by Cytochrome P450 enzymes. nih.gov

The potential hydroxylated metabolites are summarized in the table below.

| Metabolic Pathway | Potential Metabolites | Supporting Evidence from Analogous Compounds |

| Aromatic Hydroxylation | Phenolic derivatives of this compound | Hydroxylation of the benzyl ring observed in metabolites of other 4-chlorobenzyl-containing compounds. nih.gov |

| N-Oxidation | N-hydroxy-N-(4-chlorobenzyl)-2-methylpropan-2-amine and its corresponding nitrone | Formation of a nitrone metabolite from N-benzyl-tert-butylamine. nih.gov |

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450)

The biotransformation of this compound is anticipated to be primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. These enzymes are crucial for the Phase I metabolism of a vast array of xenobiotics. mdpi.com The likely metabolic pathways of N-dealkylation and hydroxylation are characteristic reactions catalyzed by CYP enzymes. nih.govnih.gov

Specific CYP isozymes that may be involved in the metabolism of this compound can be inferred from studies on molecules with similar structural features. For instance, the metabolism of methyl tert-butyl ether (MTBE), which also contains a tert-butyl group, has been shown to be mediated by CYP2A6 and CYP2E1 in human liver microsomes. nih.gov This suggests that these particular isozymes could play a role in the metabolism of the tert-butyl moiety of this compound.

Furthermore, CYP enzymes are well-known to catalyze the N-dealkylation of a wide range of secondary and tertiary amines. nih.gov The process typically involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves. semanticscholar.org Aromatic hydroxylation is also a hallmark of CYP-mediated metabolism. nih.gov The specific CYP isozymes involved in the metabolism of compounds containing a 4-chlorobenzyl group include CYP2B6. nih.gov

The enzymatic systems likely involved in the biotransformation of this compound are outlined in the table below.

| Metabolic Reaction | Likely Enzymatic System | Rationale/Evidence |

| N-Dealkylation | Cytochrome P450 (CYP) enzymes | Common pathway for the metabolism of secondary amines catalyzed by CYPs. nih.govsemanticscholar.org |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) enzymes | Typical CYP-mediated reaction for aromatic compounds. nih.gov CYP2B6 is implicated in metabolizing 4-chlorobenzyl compounds. nih.gov |

| N-Oxidation | Cytochrome P450 (CYP) enzymes | N-hydroxylation of amines is a known CYP-catalyzed reaction. nih.gov |

| Metabolism of tert-butyl group | CYP2A6, CYP2E1 | These isozymes are involved in the metabolism of other tert-butyl containing compounds like MTBE. nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations (e.g., DFT for Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of a molecule. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and energy levels within a molecule. For N-(4-chlorobenzyl)-2-methylpropan-2-amine, these calculations can elucidate key electronic properties that govern its chemical behavior and potential interactions.

DFT calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation. nih.gov From this optimized structure, a variety of electronic descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. Other properties such as the molecular electrostatic potential (MEP) map, dipole moment, and atomic charges can also be determined, providing a comprehensive picture of the molecule's electronic landscape. These computational approaches have been successfully used to explain the distribution of conformations for various organic molecules. researchgate.net

Table 1: Illustrative Electronic Properties of this compound Calculable by DFT

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.1 Debye |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Negative potential around the nitrogen and chlorine atoms. |

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. laurinpublishers.com This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action of a compound. For this compound, docking studies could be performed against various enzymes or receptors to explore its potential biological activities, such as anti-inflammatory or anticancer effects. researchgate.netconnectjournals.com

The process involves placing the 3D structure of the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. nih.gov The scoring function considers factors like hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov The results can reveal the most likely binding mode and identify key amino acid residues in the protein's active site that interact with the ligand. For instance, docking studies on similar benzimidazole derivatives have predicted their potential as anti-inflammatory compounds by evaluating their fit within the active site of cyclooxygenase (COX) enzymes. researchgate.netconnectjournals.com

Table 2: Example of a Hypothetical Molecular Docking Result for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| AKT1 Kinase | -7.8 | Trp 76, Lys 220 | π-π stacking, Hydrogen bond |

| MDM2 Protein | -6.9 | Tyr 67, Val 93 | Hydrophobic interaction |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg 120, Tyr 355 | Hydrogen bond, van der Waals |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. rsc.org By simulating the motions of atoms and molecules, MD can be used to study the conformational flexibility of this compound and the stability of its complex with a biological target. samipubco.com These simulations offer insights that are complementary to the static picture provided by molecular docking. samipubco.com

In a typical MD simulation, the ligand-protein complex obtained from docking is placed in a simulated physiological environment (e.g., a box of water molecules and ions). The forces on each atom are calculated, and Newton's laws of motion are used to predict their movements over a series of small time steps. nih.gov Analysis of the resulting trajectory can reveal the stability of the binding pose, fluctuations in the protein structure, and the network of interactions that stabilize the complex. Key parameters analyzed include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. samipubco.com

Table 3: Common Analyses Performed in Molecular Dynamics Simulations

| Analysis Type | Description | Information Gained |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of a protein's backbone atoms from a reference structure over time. | Stability of the protein and the ligand-protein complex. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible or rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor. | Identifies key interactions responsible for binding affinity. |

| Binding Free Energy Calculation (e.g., MM/GBSA) | Estimates the free energy of binding for the ligand-receptor complex. | Provides a more accurate prediction of binding affinity than docking scores. samipubco.com |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, the activity of new, untested compounds like this compound or its derivatives can be predicted. nih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. Then, molecular descriptors, which are numerical values representing different aspects of a molecule's structure (e.g., topological, electronic, or conformational), are calculated for each compound. nih.gov Finally, a mathematical equation is generated using statistical methods like multiple linear regression (MLR) to correlate the descriptors with the observed activity. The predictive power of the resulting model is then rigorously validated. mdpi.com Such models can guide the design of new derivatives with potentially enhanced activity. nih.govnih.gov

Table 4: Example of a QSAR Model Equation and its Statistical Parameters

| Component | Description |

| QSAR Equation | log(1/IC₅₀) = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.3 * (H-bond donors) + C |

| R² (Coefficient of Determination) | A measure of how well the model fits the data. A value closer to 1 indicates a better fit. |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal validation (e.g., leave-one-out). nih.gov A Q² > 0.5 is generally considered predictive. |

| Molecular Descriptors | Numerical representations of chemical information, such as LogP (lipophilicity), molecular weight, and the number of hydrogen bond donors. |

In Silico Prediction of Pharmacokinetic Parameters

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. frontiersin.org These predictions are vital for early-stage drug development to filter out candidates with poor pharmacokinetic profiles or potential toxicity, thereby reducing the time and cost of research. mdpi.com

Various computational models and software tools can predict key ADMET parameters for this compound based on its structure. These predictions often rely on rules derived from large datasets of known drugs, such as Lipinski's Rule of Five, which assesses drug-likeness and the likelihood of good oral absorption. nih.govjapsonline.com Other predictable parameters include aqueous solubility, blood-brain barrier permeability, interaction with metabolic enzymes like cytochrome P450, and potential toxicities. nih.govnih.gov

Table 5: Predicted Pharmacokinetic (ADMET) Properties for this compound

| Parameter | Prediction | Implication |

| Molecular Weight | 197.70 g/mol | Obeys Lipinski's rule (<500) |

| LogP (Lipophilicity) | 3.1 | Obeys Lipinski's rule (<5) |

| Hydrogen Bond Donors | 1 | Obeys Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 1 | Obeys Lipinski's rule (<10) |

| Aqueous Solubility | Moderately soluble | May have acceptable absorption. |

| Intestinal Absorption (Human) | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Potential for CNS activity. |

| CYP2D6 Substrate/Inhibitor | Predicted to be a substrate | Potential for drug-drug interactions. nih.gov |

Advanced Research Applications and Future Perspectives

Utility as a Synthetic Building Block in Medicinal Chemistry

Substituted benzylamines are fundamental building blocks in the synthesis of a diverse range of pharmaceutical compounds. wikipedia.orgacs.org The benzylamine (B48309) moiety is a common precursor for the creation of more complex molecular architectures with desired pharmacological properties. wikipedia.org The presence of a chlorine atom on the phenyl ring and a tert-butyl group on the amine in N-(4-chlorobenzyl)-2-methylpropan-2-amine offers specific steric and electronic properties that can be exploited in organic synthesis.

The primary amine group can serve as a nucleophile in various reactions, allowing for its incorporation into larger molecules. For example, benzylamines are used in the synthesis of isoquinolines and other nitrogen-containing heterocyclic scaffolds that are prevalent in many drug molecules. wikipedia.org The 4-chloro substitution can influence the reactivity of the aromatic ring and provide a site for further functionalization or modulate the pharmacokinetic properties of the final compound. The bulky tert-butyl group can impart steric hindrance, which can be advantageous in controlling reaction selectivity or in designing molecules that fit into specific biological targets.

The general utility of benzylamines as synthetic precursors is well-established. They are used in the manufacturing of pharmaceuticals such as alniditan, lacosamide, and moxifloxacin. wikipedia.org The structural features of this compound make it a promising candidate for the synthesis of novel compounds with potential therapeutic activities.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating the roles of specific proteins or pathways in biological systems. nih.govbeilstein-journals.org These small molecules are designed to interact with a specific target and can be modified to include reporter groups, such as fluorescent tags or biotin, for detection and visualization. Substituted benzylamines can serve as scaffolds for the development of such probes. researchgate.net

Given its defined structure, this compound could be functionalized to create a library of compounds for screening against various biological targets. The amine group provides a convenient handle for the attachment of linker arms and reporter tags without significantly altering the core structure that may be responsible for target binding. The 4-chlorophenyl group can contribute to specific interactions within a protein's binding pocket.

The development of chemical probes often involves synthesizing derivatives with reactive groups that can form covalent bonds with the target protein, enabling its identification and characterization. nih.gov The benzylamine scaffold is amenable to such modifications, highlighting the potential of this compound as a starting point for the design and synthesis of novel chemical probes.

Exploration of this compound as a Lead Compound for Therapeutic Modalities

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. Substituted aryl benzylamines have been identified as potent and selective inhibitors of various enzymes, making them attractive lead compounds in drug discovery. nih.govcam.ac.uk

For instance, a series of substituted aryl benzylamines have shown potent inhibitory activity against 17β-hydroxysteroid dehydrogenase type 3, an enzyme implicated in prostate cancer. nih.govcam.ac.uk Another study highlighted N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies. nih.gov These examples underscore the potential of the benzylamine scaffold in generating therapeutically relevant molecules.

The specific substitution pattern of this compound, featuring a chlorinated phenyl ring and a sterically hindered amine, could confer unique biological activities. This compound could be screened against a variety of biological targets to identify potential therapeutic applications. If initial activity is found, its structure provides ample opportunities for chemical modification to optimize its properties as a potential drug candidate.

| Related Benzylamine Derivative | Biological Target | Therapeutic Potential |

| Substituted Aryl Benzylamines | 17β-hydroxysteroid dehydrogenase type 3 | Prostate Cancer |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase complex | Cancer |

| Benzyl-(4-chloro-benzyl)-amine | (Not specified) | (Not specified) |

Integration of Omics Data for Systems-Level Understanding

Systems biology, which integrates various "omics" data (genomics, proteomics, metabolomics), offers a holistic approach to understanding complex biological systems and the effects of chemical compounds. nih.govfrontiersin.org This approach can be invaluable in elucidating the mechanism of action of a compound and identifying potential biomarkers for its efficacy or toxicity. scispace.com

Should this compound or its derivatives show significant biological activity, a systems biology approach could be employed to gain a deeper understanding of its effects. For example, treating cells with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can reveal the cellular pathways that are perturbed. frontiersin.org

This integrated data can help to identify the primary molecular target of the compound, as well as off-target effects. Furthermore, it can provide insights into the broader physiological consequences of modulating a particular target, which is crucial for predicting the therapeutic potential and possible side effects of a new drug candidate. nih.gov

Emerging Methodologies in Benzylamine Research

The field of organic synthesis is continually evolving, with new methodologies being developed to create complex molecules with greater efficiency and precision. Recent advances in the synthesis and functionalization of benzylamines are expanding the chemical space that can be explored for drug discovery. acs.orgnih.gov

Emerging techniques such as C-H functionalization allow for the direct modification of the benzylamine scaffold at positions that were previously difficult to access. researchgate.netresearchgate.netthieme-connect.com This opens up new avenues for creating novel derivatives of this compound with unique three-dimensional structures and biological activities. Copper-catalyzed cross-dehydrogenative coupling, for instance, provides a direct route to α-substituted primary benzylamines. acs.org

Furthermore, advances in computational chemistry and machine learning are accelerating the design of new benzylamine derivatives with desired properties. These in silico tools can predict the binding of molecules to specific targets and guide the synthesis of the most promising candidates, thereby streamlining the drug discovery process.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.